molecular formula C16H17NO2 B268419 N-(3-isopropoxyphenyl)benzamide

N-(3-isopropoxyphenyl)benzamide

Cat. No.: B268419
M. Wt: 255.31 g/mol
InChI Key: HXQJZEQKOYPLTA-UHFFFAOYSA-N
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Description

N-(3-Isopropoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 3-isopropoxy-substituted aniline. Characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography to confirm molecular geometry and intermolecular interactions, such as N–H···O and C–H···π bonds observed in Flutolanil .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-10-6-9-14(11-15)17-16(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18)

InChI Key

HXQJZEQKOYPLTA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antimicrobial and Antifungal Activity
  • Flutolanil’s trifluoromethyl group contributes to its role as a commercial fungicide, targeting succinate dehydrogenase in fungi .
  • Benzamide derivatives with hydroxyl or methoxy groups (e.g., in ) demonstrate antioxidant efficacy (86–87% inhibition), highlighting substituent-dependent redox modulation .
Chemical Reactivity
  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H bond functionalization, a property absent in non-hydroxylated analogs .

Physicochemical Properties

  • Melting Points : Derivatives with rigid substituents (e.g., imidazolidine in 1h) exhibit higher melting points (>201°C), likely due to enhanced crystallinity and intermolecular hydrogen bonding .
  • Solubility : Isopropoxy and methoxy groups improve lipophilicity, critical for membrane penetration in agrochemicals (e.g., Flutolanil) .

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